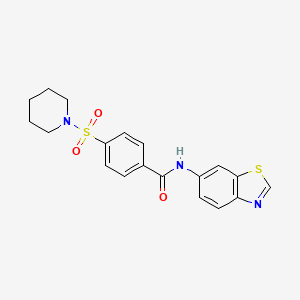

N-(1,3-benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

N-(1,3-Benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzamide derivative featuring a benzothiazole moiety linked to a sulfonamide-substituted benzene ring. The compound’s synthesis typically involves coupling 1,3-benzothiazol-6-amine with 4-(piperidine-1-sulfonyl)benzoyl chloride under standard amidation conditions .

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c23-19(21-15-6-9-17-18(12-15)26-13-20-17)14-4-7-16(8-5-14)27(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUAQCKCQIQOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Sulfonylation: The piperidine ring is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

Amidation: The final step involves the coupling of the benzothiazole derivative with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H27N3O4S3

- Molecular Weight : 493.7 g/mol

- IUPAC Name : 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide

The compound features a benzothiazole moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific receptors or inhibition of enzymes critical for cell proliferation.

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against various bacterial strains. The sulfonamide group enhances the compound's solubility and bioavailability, making it an attractive candidate for developing new antibiotics.

| Study Reference | Findings |

|---|---|

| Piperazine and piperidine derivatives displayed significant antimicrobial activity, indicating potential applications in treating infections caused by resistant strains. |

Neurological Applications

The compound's interaction with neurotransmitter receptors suggests potential use in treating neurological disorders. Specifically, derivatives targeting dopamine D2 and serotonin 5-HT2 receptors could be beneficial for conditions like schizophrenia and depression.

Case Study 1: Inhibition of FAAH

A study focused on synthesizing benzothiazole-based analogues demonstrated that certain derivatives effectively inhibit FAAH, an enzyme involved in endocannabinoid degradation. This inhibition can enhance the analgesic effects of cannabinoids, offering a novel approach to pain management.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzothiazole derivatives against resistant bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Key Observations :

- Benzothiazole vs.

- Sulfonamide Substituents : The piperidine-sulfonyl group in the target compound likely increases solubility relative to the bulkier benzyl-methyl (LMM5) and cyclohexyl-ethyl (LMM11) sulfonamides, which may hinder membrane permeability.

- Antifungal Activity : While LMM5 and LMM11 exhibit moderate antifungal activity against Candida and Aspergillus species, the target compound’s efficacy remains unverified. Computational studies suggest its piperidine group could reduce cytotoxicity compared to LMM5’s benzyl group .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP (predicted: ~3.2) is lower than LMM5 (~4.1) and LMM11 (~3.8), indicating improved aqueous solubility due to the piperidine-sulfonyl group.

- Enzymatic Stability : Benzothiazole derivatives generally exhibit higher metabolic stability than oxadiazoles, which are prone to hydrolysis in vivo.

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{16}H_{20}N_{4}O_{4}S_{2}

- Molecular Weight : 392.48 g/mol

The compound features a benzothiazole core linked to a piperidine sulfonamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and disrupting critical biological pathways. This mechanism underlies its potential therapeutic effects in various diseases.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antibacterial Activity : The compound demonstrates moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain modulation and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

- Yield Improvement : Use excess sulfonyl chloride (1.2–1.5 equiv) and monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm aromatic protons (δ 7.2–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and amide NH (δ 10–11 ppm) .

- 13C NMR : Verify carbonyl (δ ~165 ppm) and sulfonyl (δ ~55 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peak [M+H]+ at m/z 402.5 (calculated) .

How can researchers evaluate the preliminary biological activity of this compound?

Q. Basic Bioactivity Screening

- In Vitro Assays :

- Selectivity Profiling : Compare activity against related isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity .

What structural modifications enhance the compound’s potency, and how are structure-activity relationships (SAR) studied?

Q. Advanced SAR Exploration

- Key Modifications :

- Methodology :

How can in vivo efficacy be evaluated, and what models are appropriate?

Q. Advanced In Vivo Testing

- Rodent Models :

- Biomarker Analysis : Quantify target modulation (e.g., acetylated histone H3 levels in brain tissue via Western blot) .

How should researchers address contradictory bioactivity data across different assays?

Q. Advanced Data Contradiction Analysis

- Potential Causes :

- Resolution Strategies :

- Orthogonal Assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

- Purity Reassessment : Confirm compound integrity via LC-MS and NMR post-assay .

What strategies improve solubility and bioavailability for in vivo applications?

Q. Advanced Formulation Design

- Salt Formation : Prepare hydrochloride or meglumine salts to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time .

- Co-Solvent Systems : Formulate with PEG400 or HPβCD for parenteral administration .

How can target identification be systematically approached for this compound?

Q. Advanced Target Deconvolution

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins; identify via LC-MS/MS .

- CRISPR Screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .

- Pathway Analysis : Integrate RNA-seq data from treated cells to map affected pathways (e.g., NF-κB, apoptosis) .

What role does molecular docking play in rational design of derivatives?

Q. Advanced Computational Methods

- Docking Workflow :

- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.